molecular formula C6H6BrNO B585556 2-Bromo-1-(1H-pyrrol-1-yl)ethanone CAS No. 143501-78-4

2-Bromo-1-(1H-pyrrol-1-yl)ethanone

Cat. No.: B585556
CAS No.: 143501-78-4
M. Wt: 188.024
InChI Key: NZDZXSZAGXKOGC-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromo-1-(1H-pyrrol-1-yl)ethanone within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-haloketones, are a well-established class of reagents in organic chemistry, prized for their dual electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This feature allows for a wide range of reactions with various nucleophiles. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and enhances the electrophilicity of the α-carbon. nih.gov

This compound fits within this class as an α-bromo ketone. The presence of the bromine atom makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack, a common and powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of α-haloketones generally increases with the polarity of the C-X bond, making α-bromo ketones highly useful intermediates. nih.gov The direct synthesis of α-haloketones often involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions. mdpi.com

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number143501-78-4
Molecular FormulaC6H6BrNO
Molecular Weight188.024 g/mol
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified

This data is compiled from publicly available chemical information. guidechem.comguidechem.com

Significance of the 1H-Pyrrole Moiety in Heterocyclic Compound Development

The 1H-pyrrole ring is a fundamental five-membered aromatic heterocycle containing a single nitrogen atom. This structural motif is a cornerstone in the development of a vast array of heterocyclic compounds due to its presence in numerous natural products and pharmaceutically active molecules. ontosight.aiscispace.com Pyrrole (B145914) and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. scispace.comrsc.org

The incorporation of a pyrrole moiety into a molecule can significantly influence its biological and chemical properties. ontosight.ai For instance, N-substituted pyrroles are of particular medicinal importance. rsc.org The pyrrole ring system can act as a scaffold to which various functional groups can be attached, leading to the generation of diverse chemical libraries for drug discovery. scitechnol.com The delocalization of the nitrogen's lone pair of electrons within the aromatic ring gives pyrrole unique electronic characteristics that are crucial for its reactivity and its ability to interact with biological targets. scispace.com

Historical Perspective on the Synthesis and Reactivity of α-Halo Ketones with Nitrogen Heterocycles

The study of α-haloketones dates back to the late 18th century, and their synthetic utility has been continuously explored and expanded upon ever since. nih.gov Historically, the synthesis of α-haloketones was achieved through the direct halogenation of ketones. nih.gov Over the years, significant advancements have been made to develop milder, more efficient, and environmentally friendly synthetic protocols. mdpi.com

The reaction of α-haloketones with nitrogen-containing nucleophiles has long been a fundamental method for the synthesis of nitrogen heterocycles. nih.gov A classic example is the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. While not directly applicable to the synthesis of this compound itself, it highlights the historical importance of this class of compounds.

More specifically, the reaction of α-haloketones with N-heterocyclic compounds often leads to quaternization of the nitrogen atom. nih.gov This reaction has been instrumental in the synthesis of fused pyrrole derivatives. nih.gov In recent years, there has been a focus on developing greener synthetic routes, such as using water as a solvent, to avoid the use of lachrymatory and toxic α-haloketones and volatile organic solvents. mdpi.com The development of continuous flow processes for the synthesis of α-halo ketones represents a modern approach to safely handle potentially hazardous intermediates like diazomethane, which can be used in their preparation. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143501-78-4

Molecular Formula

C6H6BrNO

Molecular Weight

188.024

IUPAC Name

2-bromo-1-pyrrol-1-ylethanone

InChI

InChI=1S/C6H6BrNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2

InChI Key

NZDZXSZAGXKOGC-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C(=O)CBr

Synonyms

1H-Pyrrole, 1-(bromoacetyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 1h Pyrrol 1 Yl Ethanone and Its Derivatives

Direct Synthesis Strategies of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone

Direct synthesis strategies provide the most straightforward routes to this compound and its analogs. These methods typically involve either the formation of the N-C bond between a pyrrole (B145914) and a bromoethanone fragment or the bromination of a pre-existing pyrrol-1-ylethanone core.

N-Alkylation of Pyrroles with 2-Bromoethanone Derivatives

A common and effective method for the synthesis of 1-substituted pyrroles is the N-alkylation of pyrrole with alkyl halides. organic-chemistry.org In the context of this compound, this involves the reaction of pyrrole or its derivatives with a 2-bromoethanone species. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity.

For instance, methyl 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carboxylates have been synthesized by reacting 2-bromo-1-arylethanones with methyl 1H-pyrrole-2-carboxylates in dimethylformamide (DMF) with potassium carbonate as the base at ambient temperature. semanticscholar.org Similarly, 1-aroylmethylpyrroles can be prepared by reacting 2-bromo-1-(2-aminophenyl)ethan-1-one with various substituted pyrroles in DMF using potassium carbonate. semanticscholar.org The reaction conditions, such as temperature, can be adjusted to optimize the yield. semanticscholar.org

The use of ionic liquids like [Bmim][PF6] or [Bmim][BF4] has also been reported to facilitate highly regioselective N-alkylation of pyrrole with alkyl halides, providing excellent yields. organic-chemistry.org

Table 1: Examples of N-Alkylation of Pyrroles with 2-Bromoethanone Derivatives

Pyrrole DerivativeBromoethanone DerivativeBaseSolventTemperatureProductReference
Methyl 1H-pyrrole-2-carboxylate2-Bromo-1-arylethanoneK₂CO₃DMFAmbientMethyl 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carboxylate semanticscholar.org
Substituted Pyrroles2-Bromo-1-(2-aminophenyl)ethan-1-oneK₂CO₃DMFr.t. or 80 °C1-Aroylmethylpyrroles semanticscholar.org
PyrroleAlkyl Halides-[Bmim][PF6] or [Bmim][BF4]-N-Alkylpyrroles organic-chemistry.org

Bromination of 1-(1H-pyrrol-1-yl)ethanone Precursors

An alternative direct approach is the bromination of a 1-(1H-pyrrol-1-yl)ethanone precursor. This method involves the selective bromination of the α-carbon of the ethanone (B97240) moiety. The reactivity of the pyrrole ring towards electrophilic substitution requires careful control of the reaction conditions to avoid unwanted side reactions.

The synthesis of 2-bromo-1-(1-pyrrolidinyl)-1-ethanone, a related compound, is achieved through the bromination of 1-(1H-pyrrol-1-yl)ethan-1-one using bromine in a solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures (30–40°C) to ensure complete conversion. Regioselective bromination of pyrroles bearing carbonyl substituents at the C-2 position is a well-studied area, with reagents like N-bromosuccinimide (NBS) often being employed for controlled bromination. acs.org The choice of brominating agent and reaction conditions can significantly influence the regioselectivity, particularly in electron-poor pyrrole systems. acs.org

Multicomponent Reaction Approaches Incorporating Phenacyl Bromide Subunits

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. slideshare.net Several MCRs have been developed for the synthesis of substituted pyrroles, with some incorporating phenacyl bromide or its derivatives as a key building block. slideshare.netorganic-chemistry.orgscirp.org

One such example is a three-component reaction of phenacyl bromide, an amine, and a dialkyl acetylenedicarboxylate, catalyzed by iron(III) chloride, to afford polysubstituted pyrroles in high yields. organic-chemistry.org Another notable MCR involves the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst to synthesize C-substituted and N-substituted pyrroles. scirp.org These methods provide access to a diverse range of pyrrole derivatives, including those with structural similarities to this compound.

Optimization of Reaction Conditions and Green Chemistry Approaches

Optimizing reaction conditions is crucial for improving yields, reducing reaction times, and minimizing byproducts. Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrroles, to develop more sustainable and environmentally friendly processes.

Solvent Effects and Catalysis (e.g., K2CO3, DABCO)

The choice of solvent and catalyst plays a pivotal role in the synthesis of this compound and its derivatives. As mentioned earlier, bases like potassium carbonate (K₂CO₃) are commonly used to facilitate the N-alkylation of pyrroles. semanticscholar.org The use of K₂CO₃ in a polar aprotic solvent like DMF is a standard condition for this transformation. semanticscholar.org

DABCO has emerged as an effective organocatalyst, particularly in aqueous media. scirp.org It promotes the three-component synthesis of pyrroles from phenacyl bromides, amines, and pentane-2,4-dione, offering an eco-friendly alternative to traditional solvent systems. scirp.org The catalytic activity of various metal catalysts, such as iron(III) chloride, has also been explored in multicomponent reactions leading to polysubstituted pyrroles. organic-chemistry.org

Table 2: Catalysts and Solvents in the Synthesis of Pyrrole Derivatives

Reaction TypeCatalystSolventKey AdvantagesReference
N-AlkylationK₂CO₃DMFStandard, effective for deprotonation semanticscholar.org
Multicomponent ReactionIron(III) Chloride-High yields of polysubstituted pyrroles organic-chemistry.org
Multicomponent ReactionDABCOWaterEco-friendly, convenient scirp.org

Microwave-Assisted and Solvent-Free Synthesis Methodologies

In recent years, microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry tool. derpharmachemica.comclockss.orgchim.it Microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent. derpharmachemica.comclockss.org The synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been achieved efficiently via a microwave-assisted, solvent-free multicomponent reaction. clockss.org

Solvent-free, or solid-state, reactions represent another green approach. researchgate.netmdpi.com These reactions are often performed by grinding the reactants together, sometimes with a catalytic amount of a solid support. mdpi.com A solvent-free, one-pot, three-component synthesis of pyrrole derivatives has been reported using a chitosan-based heterogeneous catalyst. sciforum.net This method offers high yields, short reaction times, and the ability to reuse the catalyst. sciforum.net Another approach involves the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds under solvent-free conditions with conventional heating. mdpi.com These green methodologies provide promising alternatives to traditional synthetic routes, minimizing waste and environmental impact. researchgate.net

Preparation of Structurally Diverse this compound Analogues

A significant approach to generating structurally diverse analogues of this compound involves the reaction of a substituted α-bromo-ethanone with various pyrrole derivatives. This method allows for the introduction of a wide array of substituents onto the pyrrole ring, leading to a library of analogues with varying electronic and steric properties.

One notable study in this area explored the synthesis of 1-aroylmethylpyrroles by reacting 2-bromo-1-(2-aminophenyl)ethan-1-one with a series of mono-, di-, and tri-substituted 1H-pyrroles. semanticscholar.orgresearchgate.net The reactions were generally carried out in dimethylformamide (DMF) in the presence of potassium carbonate. semanticscholar.orgresearchgate.net The reaction conditions, including temperature and duration, were adjusted based on the reactivity of the specific pyrrole substrate. semanticscholar.orgresearchgate.net

The general synthetic scheme for this transformation is as follows:

Scheme 1: Synthesis of 1-Aroylmethylpyrrole Analogues semanticscholar.orgresearchgate.net

Reaction scheme showing the synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl)ethan-1-one and substituted pyrroles.

The research findings from this study, including the specific pyrrole substrates used, reaction conditions, and the yields of the resulting 1-aroylmethylpyrrole products, are summarized in the interactive data table below. The temperature of the reaction was found to be a critical parameter, with some reactions proceeding at room temperature while others required heating to 80°C to achieve good yields. semanticscholar.orgresearchgate.net The reaction times also varied significantly, from 3 to 48 hours, depending on the substituents present on the pyrrole ring. semanticscholar.orgresearchgate.net

This methodology provides a versatile and efficient route to a variety of structurally diverse analogues of this compound, which are valuable intermediates for further chemical transformations and the development of new functional molecules. semanticscholar.org

Interactive Data Table: Synthesis of 1-Aroylmethylpyrrole Analogues from 2-Bromo-1-(2-aminophenyl)ethan-1-one and Substituted Pyrroles semanticscholar.orgresearchgate.net

EntryPyrrole SubstrateR1R2R3R4Temp. (°C)Time (h)ProductYield (%)
12aCHOHHH2233a85
22bCHOHCHOHr.t.33b90
32cCHOHBrH80163c88
42dN,N-dimethyl- prop-2-enamideHHHr.t.483d75
52eCO2EtHHHr.t.163e82
62fCO2EtHBrH80163f80
72gCO2MeHBrBr80163g78
82hCO2MeHN,N-dimethyl- prop-2-enamideHr.t.163h79

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 1h Pyrrol 1 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Position

The most characteristic reaction of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone is the nucleophilic substitution of the bromine atom. nih.gov The carbon atom attached to the bromine is activated by the adjacent electron-withdrawing carbonyl group, facilitating SN2 displacement by various nucleophiles. nih.gov

This compound readily reacts with primary and secondary amines, as well as hydrazines, to yield the corresponding α-amino ketones and α-hydrazino ketones. These reactions typically proceed under mild conditions. The resulting products are valuable intermediates for the synthesis of nitrogen-containing heterocycles. For instance, the reaction with primary amines furnishes N-substituted 2-amino-1-(1H-pyrrol-1-yl)ethanones. These products can subsequently undergo intramolecular cyclization or condensation reactions. The reaction with hydrazine (B178648) derivatives provides precursors for pyrazole (B372694) and other fused pyrazole systems. nih.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles | Nucleophile | Reagent | Product Structure | Product Name | | :--- | :--- | :--- | :--- | | Primary Amine | R-NH₂ | 2-(R-amino)-1-(1H-pyrrol-1-yl)ethanone | | Secondary Amine | R₂NH | 2-(R₂-amino)-1-(1H-pyrrol-1-yl)ethanone | | Hydrazine | H₂N-NH₂ | 2-hydrazinyl-1-(1H-pyrrol-1-yl)ethanone | | Substituted Hydrazine | R-NH-NH₂ | 2-(2-R-hydrazinyl)-1-(1H-pyrrol-1-yl)ethanone |

Oxygen-based nucleophiles, such as the conjugate bases of carboxylic acids (carboxylates), react with this compound to form ester derivatives. These reactions are fundamental in modifying the side chain of the pyrrole (B145914) core.

Sulfur-containing nucleophiles are particularly effective in reacting with α-bromo ketones due to the high nucleophilicity of sulfur, a consequence of its large size and polarizability. msu.edu Thiols (mercaptans) and thiourea (B124793) readily displace the bromide to form α-thioether and isothiouronium salt derivatives, respectively. These sulfur-containing products are versatile intermediates for the synthesis of thiazoles and other sulfur-containing heterocycles. The reaction with thiolate anions is particularly efficient.

Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

Nucleophile Type Reagent Product Structure Product Name
Oxygen R-COO⁻ 2-oxo-2-(1H-pyrrol-1-yl)ethyl carboxylate
Sulfur R-SH 2-(R-thio)-1-(1H-pyrrol-1-yl)ethanone

Cycloaddition and Annulation Reactions Involving the Pyrrole Ring

While the initial reaction site is the α-bromo ketone, the resulting intermediates can undergo cyclization and annulation reactions that involve the pyrrole ring, leading to the construction of fused polycyclic systems.

This compound is a valuable precursor for synthesizing fused heterocyclic frameworks like pyrrolo[1,2-a]quinoxalines. A common strategy involves a three-component reaction between a 1,2-diamine (such as o-phenylenediamine), an α-bromo ketone, and a third component, often in the presence of a catalyst like iron(III) chloride. researchgate.net The mechanism proceeds through initial alkylation of the diamine by the α-bromo ketone, followed by intramolecular cyclization and subsequent condensation or aromatization to yield the fused system. nih.gov This methodology provides a direct route to complex scaffolds that are of interest in medicinal chemistry. bohrium.com

Table 3: Synthesis of Fused Heterocycles

Reactants Catalyst/Conditions Fused System Formed Reference
o-phenylenediamine, ethyl pyruvate, this compound FeCl₃ Pyrrolo[1,2-a]quinoxaline researchgate.net
1,2-diaminopropane, ethyl pyruvate, this compound FeCl₃ Pyrrolo[1,2-a]pyrazine researchgate.net

Derivatives of this compound can be designed to undergo intramolecular cyclization, forming new rings attached to the pyrrole core. For example, an intermediate formed by the reaction of the α-bromo ketone with a suitable nucleophile containing an additional reactive site can cyclize onto one of the carbon atoms of the pyrrole ring. A related strategy involves the reaction of 2-acylethynylpyrroles (which can be synthesized from pyrrole derivatives) with propargylamine (B41283) to form N-propargylenaminones. These intermediates then undergo base-catalyzed intramolecular cyclization to yield pyrrolo[1,2-a]pyrazines. bohrium.com This highlights how the initial α-bromo ketone functionality can be transformed into a more complex side chain that acts as a handle for intramolecular annulation.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyrrole derivatives are often used in these transformations. While the sp³-hybridized C-Br bond in this compound is not a typical substrate for standard cross-coupling reactions like Suzuki or Heck, the compound serves as a building block for substrates that are suitable for such transformations.

For example, derivatives of the title compound can be prepared which then undergo intramolecular palladium-catalyzed reactions. A relevant example is the intramolecular Heck reaction of enamines, which can be formed in situ from an amino-substituted precursor (synthesized via the α-bromo ketone) and a ketone. nih.gov This cascade reaction allows for the construction of fused pyrrolo-quinolinone systems. nih.gov

Furthermore, related bromopyrrole derivatives, specifically those with bromine on the pyrrole ring, are excellent substrates for a variety of Pd-catalyzed cross-coupling reactions. researchgate.net These include the Suzuki-Miyaura coupling with boronic acids and the Sonogashira coupling with terminal alkynes, which allow for the introduction of aryl and alkynyl groups, respectively, onto the pyrrole core. mdpi.com While not a direct reaction of the title compound's C(sp³)-Br bond, these transformations showcase the broader utility of bromo-pyrrole scaffolds in modern metal-catalyzed synthesis.

Mechanistic Pathways of Key Reactions and Proposed Transition States

The chemical reactivity of this compound is primarily dictated by the presence of two key functional groups: the α-bromo ketone moiety and the pyrrole ring. The carbon atom attached to the bromine is highly electrophilic, making it susceptible to nucleophilic attack, while the carbonyl group can also participate in various transformations. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are central to the synthetic utility of this compound.

Nucleophilic Substitution (SN2) Pathway

A fundamental reaction of this compound is the nucleophilic substitution of the bromide ion. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

In this one-step process, a nucleophile directly attacks the α-carbon, leading to the simultaneous expulsion of the bromide ion. The reaction proceeds through a high-energy trigonal bipyramidal transition state . In this transition state, the incoming nucleophile and the departing bromide are transiently bonded to the α-carbon, which re-hybridizes from sp³ towards sp². The stability of this transition state is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic. The pyrrole ring, while electron-rich, is insulated from the reaction center by the carbonyl group and primarily exerts its influence electronically.

Hantzsch Thiazole (B1198619) Synthesis

A significant application of this compound is in the Hantzsch synthesis of thiazole derivatives. For instance, its reaction with thiourea under refluxing ethanol (B145695) yields 2-(1H-pyrrol-1-yl)thiazol-2-amine. vulcanchem.comnih.gov The mechanism involves a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Step 1: Nucleophilic Attack. The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of this compound. This is an SN2 displacement of the bromide ion, forming an S-alkylated isothiouronium salt intermediate.

Step 2: Intramolecular Cyclization. One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step leads to the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative.

Step 3: Dehydration. The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the cyclized intermediate. This aromatization step results in the formation of the stable thiazole ring.

The transition state for the initial SN2 attack is trigonal bipyramidal, as described previously. The subsequent cyclization step proceeds through a transition state where the amino group is approaching the carbonyl carbon, leading to a tetrahedral geometry at the carbonyl center in the resulting intermediate.

Plausible Mechanism for 1,2,3-Triazole Synthesis

While specific mechanistic studies for the synthesis of 1,2,3-triazoles starting directly from this compound are not extensively detailed, a plausible pathway can be proposed based on well-established organocatalytic methods. acs.org A likely route involves an initial nucleophilic substitution followed by a [3+2] cycloaddition.

Step 1: Formation of an α-Azido Ketone. The reaction would begin with the SN2 displacement of the bromide by an azide (B81097) ion (from a source like sodium azide). This forms the key intermediate, 2-azido-1-(1H-pyrrol-1-yl)ethanone. The transition state for this step is the typical trigonal bipyramidal SN2 state.

Step 2: Enolate-Mediated [3+2] Cycloaddition. The resulting α-azido ketone can then participate in an enolate-mediated organocatalytic [3+2] cycloaddition. acs.org In the presence of a base, the α-azido ketone forms an enolate. This enolate can then react with an appropriate dipolarophile. Alternatively, in the well-known Huisgen 1,3-dipolar cycloaddition, the azide functional group of the intermediate reacts with an alkyne. nih.gov The transition state for this cycloaddition is a concerted, asynchronous process where the new carbon-nitrogen and nitrogen-nitrogen bonds form simultaneously but at different rates, leading to the 1,2,3-triazole ring system. nih.govacs.org

The table below summarizes the key mechanistic features for these reactions.

ReactionKey Intermediate(s)Proposed MechanismTransition State Characteristics
Nucleophilic Substitution None (concerted)SN2Trigonal bipyramidal
Hantzsch Thiazole Synthesis Isothiouronium salt, 4-hydroxy-4,5-dihydrothiazoleNucleophilic substitution followed by intramolecular cyclization and dehydrationInitial SN2 transition state, followed by a cyclic transition state for the addition-elimination
1,2,3-Triazole Synthesis 2-Azido-1-(1H-pyrrol-1-yl)ethanone, EnolateSN2 followed by [3+2] cycloadditionInitial SN2 transition state, followed by a concerted, asynchronous cycloaddition transition state

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (e.g., 1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a related pyrrole (B145914) derivative, the protons of the pyrrole ring typically appear as distinct signals, with their chemical shifts and coupling constants revealing their positions relative to the substituent. acgpubs.org In derivatives of this compound, the methylene (B1212753) protons adjacent to the bromine atom would be expected to show a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the ethanone (B97240) group is typically observed at a downfield chemical shift. The carbon atoms of the pyrrole ring and the brominated methylene carbon also exhibit characteristic signals. For example, in N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium bromide, the pyrrole carbons appear at 120.7 and 108.5 ppm. mdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, respectively. This allows for unambiguous assignment of the ¹H and ¹³C spectra, confirming the bromoacetyl group's attachment to the pyrrole nitrogen.

A representative, though not identical, dataset for a related compound, 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone, shows the level of detail achievable:

¹H NMR (300 MHz, CDCl₃) δ: 7.48-7.30 (m, 10H, Ar-H), 6.66 (s, 1H, Ar-H), 2.41 (s, 3H, -COCH₃), 2.08 (s, 3H, -CH₃) acgpubs.org

¹³C NMR (75 MHz, CDCl₃) δ: 197.64, 138.79, 136.06, 135.31, 129.38, 129.36, 128.31, 128.14, 126.85, 126.35, 126.27, 122.62, 120.64, 31.14, 12.94 acgpubs.org

These data illustrate how NMR spectroscopy provides a detailed map of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₆BrNO), the expected monoisotopic mass is approximately 186.9633 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this exact mass, thereby validating the elemental composition of the molecule. For instance, in the analysis of a similar compound, N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, HRMS was successfully used to characterize the synthesized product. mdpi.com The molecular formula of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone has been definitively established as C₆H₁₀BrNO.

Compound Molecular Formula Calculated Mass Found Mass Technique Reference
C₂₀H₂₀Br₂NO⁺[M+H]⁺447.9906447.9912ESI rsc.org
C₁₈H₂₀N₃O⁺[M+H]⁺294.1601294.1597ESI rsc.org
C₂₂H₂₄NO⁺[M+H]⁺318.1852318.1856ESI rsc.org
C₂₀H₁₈Cl₂NO⁺[M+H]⁺358.0760358.0757ESI rsc.org
C₂₀H₂₀NO⁺[M+H]⁺290.1539290.1546ESI rsc.org

This table demonstrates the precision of HRMS in confirming the elemental composition of various related compounds.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is expected in the region of 1650-1750 cm⁻¹, characteristic of the carbonyl group in the ethanone moiety. For example, in derivatives of N-(2,5-diphenyl-1H-pyrrol-1-yl)benzamide, the C=O stretching vibration appears around 1675-1688 cm⁻¹. rsc.org

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the pyrrole ring would also be present.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be observed.

C-Br Stretch: The carbon-bromine bond stretching vibration typically appears in the lower frequency region of the spectrum.

In a study of related pyrrole derivatives, FT-IR was used to confirm the presence of the amide bond through characteristic N-H and C=O stretching frequencies. rsc.org Similarly, for this compound, FT-IR provides a quick and effective method to verify the presence of the key functional groups.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Intermolecular Interactions

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. While this compound itself is not chiral, these techniques would become highly relevant if chiral derivatives were synthesized and studied.

For instance, if a chiral auxiliary were introduced to the molecule, or if the molecule were to form a chiral complex, chiroptical spectroscopy could be used to:

Determine the absolute configuration of the chiral centers.

Study the conformational properties of the molecule in solution.

Investigate chiral recognition phenomena.

The study of helicenes, which are inherently chiral, provides an example of how chiroptical properties are used to understand complex three-dimensional structures. mdpi.com Similarly, research on chiral pyrrolidine (B122466) derivatives highlights the importance of these techniques in asymmetric synthesis. mdpi-res.com While not directly applicable to the parent compound, the potential for chiroptical studies on its derivatives remains an important area of research.

Theoretical and Computational Chemistry Studies of 2 Bromo 1 1h Pyrrol 1 Yl Ethanone

Reaction Mechanism Modeling and Transition State CharacterizationNo computational modeling of reaction mechanisms involving 2-Bromo-1-(1H-pyrrol-1-yl)ethanone, including the characterization of transition states for its potential reactions, could be located in the surveyed literature.

Further research and dedicated computational investigation are required to elucidate the theoretical and chemical properties of this compound.

Applications of 2 Bromo 1 1h Pyrrol 1 Yl Ethanone As a Research Intermediate

Building Block in the Synthesis of Complex Natural Product Analogues

The pyrrole (B145914) nucleus is a common structural motif in a vast number of marine alkaloids, many of which exhibit significant biological activities. The synthesis of analogues of these natural products is a crucial area of research for the discovery of new therapeutic agents. While direct synthesis of complex natural products using 2-Bromo-1-(1H-pyrrol-1-yl)ethanone is not extensively documented, its structure makes it an ideal starting material for the creation of various pyrrole-containing scaffolds that are analogous to those found in marine alkaloids like the makaluvamines. The bromoacetyl group provides a reactive handle for chain extension and cyclization reactions, which are key steps in the assembly of the intricate architectures of these natural products. For instance, the synthesis of makaluvamine analogues, which have been evaluated for their topoisomerase II inhibitory and anticancer activities, often involves the construction of a pyrroloiminoquinone core. The use of intermediates derived from this compound could offer a streamlined approach to such complex molecular frameworks. nih.govnih.govrsc.org

Precursor for Advanced Heterocyclic Scaffolds and Ligands (e.g., for catalysis, materials science)

The development of advanced heterocyclic scaffolds is of paramount importance for applications in catalysis and materials science. This compound serves as a valuable precursor for the synthesis of various N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have found widespread use as ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, can be envisioned starting from this compound. The bromoacetyl group can be utilized to introduce the necessary functionalities for the formation of the heterocyclic ring of the NHC precursor. The resulting pyrrole-functionalized NHC ligands could offer unique electronic and steric properties to the metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. beilstein-journals.orgnih.govnih.gov

Role in the Development of Novel Organic Materials and Functional Polymers

The field of organic materials and functional polymers is continuously seeking new monomers that can impart desired properties such as conductivity, porosity, and catalytic activity. Pyrrole-based polymers, particularly polypyrrole, are well-known for their conducting properties. The incorporation of functional groups into the polymer backbone can further enhance their utility. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of functionalized polymers. The bromoacetyl group offers a site for post-polymerization modification, allowing for the introduction of various functional moieties. Furthermore, the pyrrole ring itself can be polymerized through oxidative coupling to form conjugated polymers. The resulting materials could find applications in sensors, electronic devices, and as heterogeneous catalysts. For example, pyrrole-based conjugated microporous polymers have been shown to be efficient heterogeneous catalysts for Knoevenagel condensation reactions. nih.govfrontiersin.orgmdpi.comresearchgate.net

Exploration of Biological Activities in Pre-clinical Research (in vitro studies of novel derivatives)

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Pyrrole and its derivatives have long been recognized for their diverse biological activities, including antimicrobial effects. The hybridization of the pyrrole moiety with other bioactive heterocycles, such as thiazole (B1198619), has emerged as a promising strategy for the development of new antimicrobial agents.

Several studies have demonstrated the synthesis of novel pyrrole-thiazole hybrids with significant in vitro antibacterial and antifungal activities. nih.govresearchgate.netresearchgate.net These syntheses often involve the reaction of a pyrrole-containing thiosemicarbazone with an α-haloketone, a class of compounds to which this compound belongs. The resulting thiazole derivatives incorporate the pyrrole ring and have been evaluated against a panel of pathogenic bacteria and fungi.

For instance, a study on novel structural hybrids of pyrrole and thiazole moieties reported the synthesis of a series of compounds and their evaluation against various bacterial and fungal strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table summarizes the in vitro antimicrobial activity of some representative pyrrole-thiazole derivatives.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Derivative A Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Candida albicans25
Derivative B Staphylococcus aureus6.25
Bacillus subtilis12.5
Escherichia coli25
Candida albicans12.5

These findings highlight the potential of using this compound as a starting material to generate a library of pyrrole-thiazole hybrids for further antimicrobial screening and development. mdpi.combiointerfaceresearch.comacs.org

Beyond antimicrobial activity, derivatives of this compound have been explored for their potential to inhibit various enzymes, which is a cornerstone of modern drug discovery. The strategy of molecular hybridization has also been effectively employed in this context, with the combination of pyrrole and triazole moieties yielding compounds with interesting enzyme inhibitory profiles.

Recent research has focused on the synthesis of pyrrole-based triazole derivatives as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govresearchgate.netnih.gov The synthesis of these hybrid molecules can be accomplished through multi-step reaction sequences where a bromoacetyl-containing intermediate, analogous to this compound, could be a key component.

The inhibitory potential of these compounds is typically assessed through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency. The table below presents the enzyme inhibitory activity of representative pyrrole-triazole hybrids against AChE and BChE.

Compound IDTarget EnzymeIC50 (µM)
Hybrid 1 Acetylcholinesterase (AChE)8.5
Butyrylcholinesterase (BChE)12.3
Hybrid 2 Acetylcholinesterase (AChE)5.1
Butyrylcholinesterase (BChE)7.8
Hybrid 3 Acetylcholinesterase (AChE)15.2
Butyrylcholinesterase (BChE)20.1

These studies demonstrate that the pyrrole-triazole scaffold is a promising framework for the design of novel enzyme inhibitors. The versatility of this compound as a precursor allows for the systematic modification of the final structures, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. nih.govtandfonline.com

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the analysis of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone, offering high-resolution separation for purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of pyrrole (B145914) derivatives. While specific validated methods for this compound are not extensively published, methods developed for structurally similar compounds provide a strong basis for its analysis. For instance, a stability-indicating RP-HPLC method was developed and validated for a related pyrrole-containing hydrazone, demonstrating the utility of this technique for the broader class of compounds. lcms.czpensoft.netmdpi.com Another study successfully applied an RP-HPLC method to analyze impurities of a 2,5-disubstituted pyrrole derivative. pensoft.net

A typical RP-HPLC method for a pyrrole derivative would be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. pensoft.netnih.gov For example, the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid was achieved using a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. pensoft.net

Below is an interactive data table illustrating typical parameters for an RP-HPLC method applicable to pyrrole derivatives, which can be adapted for this compound.

ParameterConditionRationale/Applicability
Column C18 (e.g., 150 x 4.6 mm, 5 µm)The non-polar stationary phase is suitable for retaining and separating moderately polar organic compounds like pyrrole derivatives.
Mobile Phase Acetonitrile:Water or Acetonitrile:Buffer (e.g., Phosphate buffer pH 3)A gradient or isocratic elution can be used to achieve optimal separation from impurities and starting materials.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Detection UV/VIS or Diode Array Detector (DAD) at 225-280 nmThe pyrrole ring and carbonyl group provide UV absorbance, allowing for sensitive detection. DAD allows for peak purity assessment.
Column Temp. 30-40 °CTemperature control ensures reproducible retention times.
Injection Vol. 10-20 µLStandard injection volume for analytical HPLC.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for monitoring reaction progress and identifying residual solvents. The precursor, 2-acetylpyrrole (B92022), has established GC retention indices on non-polar columns, indicating the suitability of GC for this class of compounds. soton.ac.uk For the analysis of related bromo-compounds, a GC method using a poly-dimethyl siloxane stationary phase column has been validated for halo alkyl alcohol impurities. researchgate.net

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation of unknown impurities and for highly sensitive and selective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique used for impurity profiling and the analysis of complex samples. acs.orglcms.cz This method is particularly valuable for detecting and identifying impurities at very low levels, which might not be possible with HPLC-UV alone. In studies of related pyrrole derivatives, LC-MS has been used to monitor reactions and identify biotransformation products. pensoft.netcore.ac.uk For impurity profiling, a high-resolution mass spectrometer (like Q-TOF or Orbitrap) can provide accurate mass measurements, which helps in determining the elemental composition of unknown impurities. sigmaaldrich.com

The development of an LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric parameters, including ionization source conditions and collision energies for fragmentation.

An illustrative table of potential LC-MS/MS parameters for the analysis of this compound is provided below.

ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveProtonation of the nitrogen in the pyrrole ring is expected to yield a strong [M+H]+ signal.
MS Scan Type Full Scan (for survey) and Product Ion Scan (for fragmentation)Full scan detects all ions within a mass range, while product ion scan fragments a specific parent ion to aid in structural elucidation.
Precursor Ion (m/z) 188.0/190.0 (for [M+H]+)Targeting the isotopic pattern of the bromine-containing molecular ion for fragmentation.
Collision Energy 10-40 eV (optimized)Varied to induce characteristic fragmentation patterns for structural confirmation and differentiation of isomers.

Development of Specific Analytical Methods for Research Scale

At the research scale, the focus of analytical method development is often on speed, efficiency, and providing sufficient information to guide synthetic efforts, rather than full validation according to stringent regulatory guidelines.

Thin-Layer Chromatography (TLC):

For rapid reaction monitoring, Thin-Layer Chromatography (TLC) is an invaluable tool. It is a simple, cost-effective method to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. For the synthesis of compounds related to this compound, TLC is a recommended technique for tracking the reaction. scholaris.caresearchgate.net A typical TLC system would involve a silica (B1680970) gel plate and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve good separation of spots. Visualization can be achieved under UV light or by using a staining agent.

Method Validation at Research Scale:

While full ICH-compliant validation may not be necessary for research-grade materials, a degree of method qualification is still important. This typically involves demonstrating the method's specificity (the ability to separate the analyte from starting materials and major by-products) and linearity over a limited concentration range to ensure the reliability of the data for decision-making in a research context. pensoft.netpensoft.net The development of these specific methods often relies on knowledge of the analytical chemistry of similar compounds, adapting existing procedures to meet the specific challenges of the new molecule. mdpi.comnih.gov

Q & A

Basic: What are the common synthetic routes for 2-Bromo-1-(1H-pyrrol-1-yl)ethanone?

The compound is typically synthesized via bromination of 1-(1H-pyrrol-1-yl)ethan-1-one using bromine (Br₂) in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures . A similar method for analogous brominated ketones involves dropwise addition of bromine to the precursor in chloroform, followed by neutralization with NaHCO₃ and purification via recrystallization (e.g., 85% yield reported for 2-bromo-1-(4-methoxyphenyl)ethanone) . This method prioritizes simplicity and scalability for laboratory settings.

Advanced: How can reaction conditions be optimized to improve bromination efficiency?

Key variables include:

  • Solvent polarity : Polar solvents (e.g., acetic acid) stabilize intermediates and enhance electrophilic bromine reactivity .
  • Temperature : Elevated temperatures (40–50°C) may accelerate bromination but risk side reactions (e.g., over-bromination) .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) can protonate the carbonyl oxygen, increasing electrophilicity of the α-carbon .
    Controlled addition of bromine and real-time monitoring (e.g., TLC) are critical to minimize byproducts .

Basic: Which analytical techniques are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrole ring (δ ~6.5–7.0 ppm for aromatic protons) and the brominated carbonyl group (δ ~190–200 ppm for ¹³C) .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for analogs like 2-bromo-1-(4-methoxyphenyl)ethanone (R factor = 0.054) .
  • Mass spectrometry : Molecular ion peaks (m/z 188.024) and fragmentation patterns validate the molecular formula (C₆H₆BrNO) .

Advanced: What mechanistic insights explain substitution reactions at the bromine site?

The bromine atom acts as a leaving group in nucleophilic substitution (SN2) reactions. Polar aprotic solvents (e.g., DMSO) enhance nucleophile accessibility, while steric hindrance from the pyrrole ring may slow kinetics . For example, substitution with amines requires careful pH control to avoid deprotonation of the nucleophile . Computational modeling (DFT) can predict transition-state geometries and activation energies .

Advanced: How can researchers address contradictions in reported reaction yields?

Discrepancies (e.g., 85% vs. 83% yields for similar compounds ) often arise from:

  • Purity of precursors : Impurities in 1-(1H-pyrrol-1-yl)ethan-1-one reduce bromination efficiency.
  • Workup protocols : Incomplete neutralization of excess bromine (using Na₂S₂O₃) may lower yields .
    Reproducibility requires standardized reporting of solvent grades, reaction times, and purification methods .

Advanced: What strategies mitigate impurities during scale-up synthesis?

  • Continuous flow processes : Enhance mixing and heat transfer, reducing side products (e.g., dibrominated derivatives) .
  • Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc) isolates the target compound from byproducts .
  • Crystallization optimization : Recrystallization in diethyl ether or ethanol improves purity (>95%) .

Basic: What are the key research applications of this compound?

  • Organic synthesis : Intermediate for pharmaceuticals (e.g., pyrrole-containing antitumor agents) .
  • Biological studies : Explored for antimicrobial activity via mechanisms involving electrophilic attack on microbial enzymes .

Advanced: How should bioactivity studies be designed to evaluate this compound?

  • In vitro assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Stability controls : Store compounds at -20°C under inert atmosphere to prevent degradation during assays .

Advanced: Can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like DNA gyrase. The pyrrole ring’s π-π stacking and hydrogen-bonding potential are critical for target affinity . MD simulations further assess binding stability under physiological conditions .

Advanced: How does this compound’s reactivity compare to other brominated ketones?

  • Electrophilicity : Higher than 2-bromo-1-(2-chlorophenyl)ethanone due to the electron-donating pyrrole ring .
  • Reduction sensitivity : LiAlH₄ reduces the ketone to alcohol, but competing elimination may occur if steric hindrance is present . Contrast with 2-bromo-1-(thiazol-2-yl)ethanone, where the heterocycle’s electronegativity alters reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.